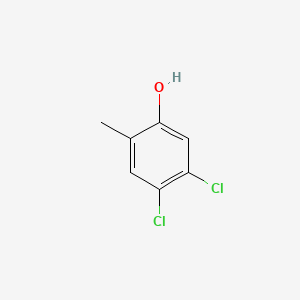

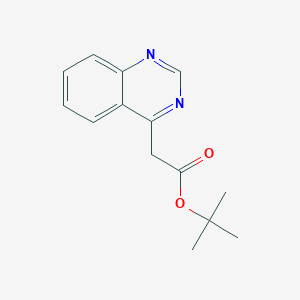

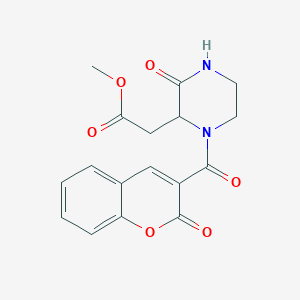

![molecular formula C8H13Cl2N5 B2501665 1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride CAS No. 2228903-62-4](/img/structure/B2501665.png)

1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a pyrazole ring and substituents that may influence the chemical behavior of these molecules. The first paper discusses a series of substituted pyrazolone compounds synthesized from 4-aminoantipyrine and substituted benzaldehydes . The second paper reports on the synthesis and characterization of two antipyrine derivatives with bromo and chloro substituents . These studies provide insights into the synthesis and properties of compounds that are structurally related to the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-aminoantipyrine with substituted benzaldehydes to produce a series of Schiff bases . The synthesis yields compounds with a pyrazolone core, which is structurally similar to the bipyrazol core of the compound . The second paper describes the synthesis of antipyrine derivatives with good yields, which are characterized spectroscopically . These methods could potentially be adapted for the synthesis of "1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the first paper is confirmed using physical constants and spectral data, including UV, IR, and NMR . The second paper provides a detailed X-ray structure characterization of the antipyrine derivatives, revealing that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by various hydrogen bonds and π-interactions . These analyses are crucial for understanding the molecular geometry, electronic structure, and potential reactive sites of the compounds, which could be extrapolated to the compound of interest.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride," they do provide insights into the reactivity of similar compounds. The Schiff bases synthesized in the first paper could undergo various chemical reactions due to the presence of reactive sites such as the imine group . The second paper does not detail specific chemical reactions but discusses the intermolecular interactions that could influence the reactivity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the first paper are inferred from spectral data and correlated with substituent constants . The antimicrobial activities of these compounds are also assessed, indicating potential biological applications. The second paper's analysis of the solid-state structures through Hirshfeld surface analysis and DFT calculations provides insights into the intermolecular forces at play, which are important for understanding the physical properties such as solubility, melting point, and stability . These properties are essential for the practical application and handling of the compounds.

Scientific Research Applications

Corrosion Inhibition

One of the prominent applications of bipyrazole derivatives, closely related to 1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride, is their use as corrosion inhibitors. Research highlights that bipyrazolic-type organic compounds exhibit significant efficiency as corrosion inhibitors due to their chemical structure and the ability to form strong bonds with metallic surfaces. Studies using density functional theory (DFT) have elucidated the inhibition efficiencies and reactive sites of these compounds, revealing their potential in protecting metals from corrosion (Wang et al., 2006). Additionally, the inhibitive action of bipyrazolic compounds against the corrosion of steel in acidic media has been well-documented, displaying high inhibition efficiencies and providing insights into their adsorption behavior on metal surfaces (Tebbji et al., 2005) (Chetouani et al., 2005).

Supramolecular Chemistry

Bipyrazole derivatives are pivotal in the field of supramolecular chemistry. These compounds are integral in the self-assembly of nanosized cavity-containing bipyrazolate-bridged metallomacrocycles. These macrocycles, characterized by their complex structures and interactions, have implications in various scientific domains, including materials science and catalysis (Yu et al., 2005).

Organic Synthesis and Chemical Reactivity

These compounds also play a significant role in organic synthesis and exhibit a range of chemical reactivities. They are involved in the synthesis of various complex compounds, demonstrating their versatility and potential in developing new materials with novel properties (Hou & Matsuoka, 1993) (Gouda, 2012) (Hayvalı et al., 2010) (Roman, 2013).

Biological Activity and Antioxidant Properties

Furthermore, some bipyrazole derivatives have shown promising biological activities and are studied for their antioxidant properties. These studies contribute significantly to understanding the medicinal and pharmacological potentials of these compounds (Gouda, 2012) (Aly & El-Mohdy, 2015).

properties

IUPAC Name |

1-methyl-3-(2-methylpyrazol-3-yl)pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5.2ClH/c1-12-5-6(9)8(11-12)7-3-4-10-13(7)2;;/h3-5H,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKJWZXFPISUFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=NN2C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

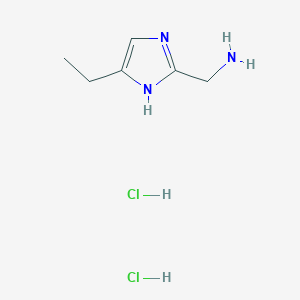

![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)

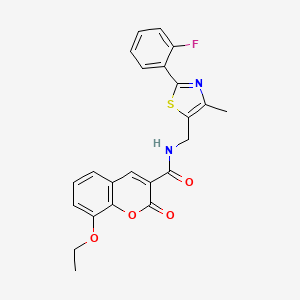

![2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2501593.png)

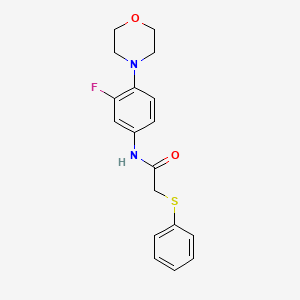

![N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501594.png)

![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)

![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)